Cas no 214748-65-9 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-)

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- structure
214748-65-9 structure
Product Name:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-
CAS No:214748-65-9
MF:C20H34O5
MW:354.48096704483
CID:253696
PubChem ID:35022907
Update Time:2025-07-28

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- Chemical and Physical Properties

Names and Identifiers

    • Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-
    • 8-iso-15(R)-Prostaglandin F2α
    • 15(R)-8-Iso-PGF2a
    • 8-Iso(15R)PGF2a
    • NS00074054
    • (Z)-7-((1S,2R,3R,5S)-3,5-Dihydroxy-2-((R,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • SR-01000946477
    • 214748-65-9
    • (9S,11R,15R)-15-F2-IsoP[8S,12R]
    • 8-Iso-15(R)-prostaglandin F2alpha
    • 15-epi-15-F2t-IsoP
    • CHEBI:165290
    • CAS_214748-65-9
    • PD021314
    • LMFA03110030
    • (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • HMS3648B12
    • PGF2Alpha,8-Iso
    • BDBM85340
    • 9S,11R,15R-trihydroxy-5Z,13E-prostadienoic acid-cyclo[8S,12R]
    • SR-01000946477-1
    • (9S,11R,15R)-15-F2-IsoP(8S,12R)
    • (5Z,8beta,9alpha,11alpha,13e,15r)-9,11,15-trihydroxy-prosta-5,13-dien-1-oicacid
    • 8-Iso-15(R)-prostaglandin F2
    • A
    • DB-215013
    • CS-0891836
    • 9S,11R,15R-trihydroxy-5Z,13E-prostadienoic acid-cyclo(8S,12R)
    • HY-149502
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1
    • InChI Key: PXGPLTODNUVGFL-PGWUFSIFSA-N
    • SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@@H](CCCCC)O)[C@@H]1C/C=C\CCCC(=O)O)O

Computed Properties

  • Exact Mass: 354.24072
  • Monoisotopic Mass: 354.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • PSA: 97.99

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- Pricemore >>

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Additional information on Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-: A Comprehensive Overview of its Chemical Properties and Biological Significance

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- (CAS No. 214748-65-9) is a naturally occurring polyunsaturated fatty acid that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids and play a crucial role in various physiological processes. The unique structure of this compound, characterized by multiple hydroxyl groups and a specific stereochemical configuration, contributes to its remarkable biological activities.

The molecular structure of Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- consists of a 20-carbon backbone with double bonds at positions 5(Z), 8b(E), 11a(E), and 13(E), along with hydroxyl groups at positions 9α and 15R. This configuration makes it a potent prostaglandin-like compound, which has been extensively studied for its potential therapeutic applications. The stereochemistry of the molecule is critical for its biological activity; any modifications in the arrangement of these functional groups can significantly alter its pharmacological properties.

Recent research has highlighted the role of this compound in modulating inflammatory responses and pain perception. Studies have demonstrated that Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- can interact with specific receptor pathways, such as the cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). These interactions suggest that the compound may have applications in the development of novel anti-inflammatory agents and analgesics.

In addition to its anti-inflammatory properties, Prosta-5,13-dien-1-oicacid, has shown promise in cancer research. Preliminary studies indicate that it can influence cell proliferation and apoptosis in various cancer cell lines. The hydroxyl groups in its structure are believed to contribute to its ability to modulate signaling pathways involved in tumor growth and progression. Further investigation is warranted to fully elucidate its mechanisms of action and potential as a chemopreventive or chemotherapeutic agent.

The synthesis of this compound has been a subject of interest for synthetic chemists due to its complex stereochemistry. Advanced synthetic methodologies have been developed to produce Prosta-5,13-dien-1-oicacid, with a focus on achieving high enantiomeric purity. These methods often involve multi-step organic transformations and chiral resolution techniques. The ability to synthesize this compound efficiently is crucial for conducting detailed biological studies and exploring its therapeutic potential.

The pharmacokinetic profile of Prosta-5,13-dien-1-oicacid, like other eicosanoids, is characterized by rapid metabolism. Understanding how this compound is processed within the body is essential for optimizing its therapeutic use. Research has shown that it is metabolized by enzymes such as cytochrome P450 oxidases and lipoxygenases. These metabolic pathways can influence the bioavailability and duration of action of the compound. By studying these pathways, scientists can identify ways to enhance the efficacy and reduce side effects associated with its use.

The role of this compound in neurobiology has also been explored recently. Studies suggest that it may have neuroprotective properties, potentially making it relevant for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of Prosta-5,13-dien-1-oicacid, to cross the blood-brain barrier remains an area of active investigation, as this would be crucial for developing treatments targeting central nervous system disorders.

Future research directions for Prosta-5,13-dien-1-oicacid, include exploring its interactions with other bioactive molecules and understanding how it modulates complex signaling networks within cells. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to gain deeper insights into its molecular structure-function relationships. Additionally, computational modeling approaches are being used to predict how this compound interacts with biological targets at an atomic level.

The development of derivatives of Prosta-5,13-dien-1-oicacid, with enhanced stability or altered biological activity is another promising area of research. By modifying specific functional groups or introducing new ones, scientists aim to create compounds that retain the beneficial properties of the parent molecule while overcoming limitations such as short half-life or poor solubility. Such derivatives could offer new therapeutic strategies for various diseases where current treatments are limited.

In conclusion, Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- represents a fascinating molecule with significant potential in medicine and biology. Its unique chemical structure and diverse biological activities make it a valuable subject for further research aimed at developing novel therapeutic agents. As our understanding of its mechanisms continues to grow,* so too will our ability to harness its potential for improving human health.

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